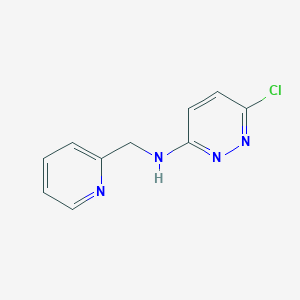

6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-4-5-10(15-14-9)13-7-8-3-1-2-6-12-8/h1-6H,7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRLHNFMMGHBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589806 | |

| Record name | 6-Chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944780-22-7 | |

| Record name | 6-Chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The N-(pyridin-2-ylmethyl)pyridazin-3-amine Scaffold: A Technical Guide for Medicinal Chemistry

Executive Summary

The N-(pyridin-2-ylmethyl)pyridazin-3-amine scaffold represents a "privileged structure" in modern drug discovery.[1] Characterized by a pyridazine core linked to a pyridine ring via a flexible methylene-amine bridge, this chemotype offers a unique combination of electronic deficiency, hydrogen-bond capability, and conformational adaptability.

This guide analyzes the scaffold's utility as a kinase hinge-binder , a metal-chelating pharmacophore , and a versatile building block for fragment-based drug design (FBDD) . It provides validated synthetic protocols, structural activity relationship (SAR) insights, and rigorous experimental workflows.

Part 1: Structural & Electronic Analysis[1]

Physicochemical Profile

The scaffold consists of two electron-deficient heteroaromatic rings.[1] The linker (

| Property | Value (Approx.) | Significance in Drug Design |

| MW | ~186.2 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1] |

| cLogP | 0.8 – 1.2 | High water solubility; excellent starting point for lipophilic optimization. |

| H-Bond Donors | 1 (Amine NH) | Critical for hinge region interaction in kinases (e.g., interacting with the gatekeeper residue). |

| H-Bond Acceptors | 4 (Ring Nitrogens) | High capacity for water-mediated bridges or direct backbone interactions.[1] |

| pKa (Pyridazine) | ~2.3 | Remains unprotonated at physiological pH, ensuring membrane permeability. |

Pharmacophore Mapping

The arrangement of nitrogen atoms creates a specific "bidentate" motif. In kinase inhibitors, the pyridazine

Key Interaction Vectors:

-

Pyridazine N2: H-bond acceptor (binds to hinge backbone NH).[1]

-

Linker NH: H-bond donor (binds to hinge backbone Carbonyl).[1]

-

Pyridine Nitrogen: Auxiliary binding or solvent interaction; capable of metal chelation (e.g., in metallo-enzyme inhibitors).

Part 2: Synthetic Methodologies

The construction of the N-(pyridin-2-ylmethyl)pyridazin-3-amine core typically follows two primary pathways: Nucleophilic Aromatic Substitution (

Pathway Selection Logic

-

Method A (

): Preferred for electron-deficient pyridazines (e.g., 3,6-dichloropyridazine). It is cost-effective and metal-free but requires high temperatures.[1] -

Method B (Buchwald-Hartwig): Required when the pyridazine ring is deactivated (electron-rich substituents) or when milder conditions are necessary to preserve sensitive functional groups.[1]

Visualization of Synthetic Logic

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the electronic properties of the pyridazine starting material.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis (Standard Operating Procedure)

Objective: Synthesize N-(pyridin-2-ylmethyl)pyridazin-3-amine from 3-chloropyridazine.[1]

Reagents:

-

3-Chloropyridazine (1.0 eq)[1]

-

Pyridin-2-ylmethanamine (1.2 eq)[1]

-

Diisopropylethylamine (DIPEA) (2.0 eq)[1]

-

Solvent: n-Butanol (high boiling point polar protic) or DMF.[1]

Step-by-Step Methodology:

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 3-chloropyridazine (e.g., 1.0 mmol) in n-Butanol (3 mL).

-

Addition: Add Pyridin-2-ylmethanamine (1.2 mmol) followed by DIPEA (2.0 mmol).

-

Reaction: Heat the mixture to 130°C for 12–16 hours.

-

Mechanism Check: The reaction proceeds via a Meisenheimer complex intermediate. The high temperature is required to overcome the activation energy of the leaving group displacement on the diazine ring.

-

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The product is more polar than the starting chloride.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove n-Butanol.[1]

-

Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). -

Validation:

NMR should show the disappearance of the C-Cl adjacent proton shift and the appearance of the linker

Protocol B: Kinase Hinge-Binding Assay (Validation)

Objective: Validate the scaffold's affinity for a representative kinase (e.g., CDK2 or VEGFR-2) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1][2][3]

Methodology:

-

Tracer Preparation: Use a biotinylated kinase substrate peptide and an ATP-competitive fluorescent tracer (e.g., AlexaFluor-labeled).

-

Incubation: Mix the scaffold (serial dilutions in DMSO) with the Kinase enzyme, Europium-labeled anti-tag antibody, and the Tracer in assay buffer (50 mM HEPES, 10 mM

). -

Competition: The scaffold competes with the Tracer for the ATP-binding pocket.

-

Readout: Measure FRET signal. If the scaffold binds the hinge region, it displaces the Tracer, decreasing the FRET signal (Europium emission to Tracer excitation transfer is broken).

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Part 4: Biological Applications & Signaling Pathways[1][4][5][6]

Kinase Inhibition (Oncology)

The pyridazine-3-amine moiety is a bioisostere for the aminopyrimidine scaffold found in drugs like Imatinib.[1]

-

Mechanism: The scaffold binds to the ATP-binding pocket.[1] The pyridazine nitrogen accepts a hydrogen bond from the backbone NH of the "hinge" region, while the exocyclic amine donates a hydrogen bond to the backbone carbonyl.

-

Targets: Cyclin-Dependent Kinases (CDKs), VEGFR-2, and Aurora Kinases.

Neuroinflammation (Glial Modulation)

Research indicates that 3-amino-6-phenylpyridazine derivatives (analogs of this scaffold) can selectively block glial activation.[1]

-

Pathway: Inhibition of IL-1

and iNOS production in activated astrocytes/microglia.[1] -

Therapeutic Potential: Alzheimer’s disease and stroke recovery.

Biological Pathway Visualization[1]

Figure 2: Mechanism of Action. The scaffold acts as an ATP-competitive inhibitor, blocking downstream phosphorylation cascades essential for tumor angiogenesis or cell cycle progression.

References

-

BenchChem. (2025).[4] The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. Retrieved from [1]

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021).[5] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[1][5] The Journal of Organic Chemistry, 86, 8926-8932.[5] Retrieved from [1]

-

Zhao, P., et al. (2024).[6][7] Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.[1][7] Bioorganic Chemistry, 143, 107019.[7] Retrieved from [1]

-

Watterson, D. M., et al. (2001).[8] Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound.[1] Journal of Medicinal Chemistry. Retrieved from [1]

-

Mariwamy, V. H., et al. (2022).[9] N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.[1] Molecules, 27(4), 1436.[9] Retrieved from [1]

Sources

- 1. CAS 66346-94-9|6-(4-Methylpiperazin-1-Yl)Pyridazin-3-Amine [rlavie.com]

- 2. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]

- 7. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Technical Whitepaper: Synthesis, Characterization, and Functionalization of 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine

Abstract

This technical guide provides a comprehensive analysis of 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine , a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. We deconstruct its IUPAC nomenclature to reveal its structural logic, detail a robust Nucleophilic Aromatic Substitution (

Chemical Identity & Nomenclature Analysis

Precise nomenclature is the bedrock of chemical communication. The name 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine encodes specific structural directives that dictate its reactivity.

IUPAC Deconstruction

| Component | Structural Fragment | Function/Reactivity |

| Parent System | Pyridazin-3-amine | The core pharmacophore. A six-membered aromatic ring with adjacent nitrogens (1,2-diazine). |

| Locant 3 | -amine | Defines the principal functional group position. |

| Locant 6 | -chloro | A reactive electrophilic handle (leaving group) for further functionalization ( |

| N-Substituent | (pyridin-2-ylmethyl) | A chelating picolyl group attached to the amine nitrogen, often used to improve solubility or target affinity. |

Physicochemical Descriptors

-

IUPAC Name: 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine

-

Molecular Formula:

-

Molecular Weight: 220.66 g/mol

-

SMILES: Clc1ccc(NCc2ccccn2)nn1

-

Key Properties:

-

LogP (Predicted): ~1.2 (Moderate lipophilicity, good drug-likeness)

-

TPSA: ~51 Ų (Favorable for membrane permeability)

-

pKa (Pyridazine N): ~2.5 (Weakly basic)

-

Synthetic Pathway: Regioselective

The synthesis relies on the inherent symmetry of the starting material, 3,6-dichloropyridazine. Because both chlorine atoms are chemically equivalent, the first substitution is statistically favored, but reaction conditions must be controlled to prevent the formation of the disubstituted byproduct.

Reaction Logic & Mechanism

The reaction proceeds via an addition-elimination mechanism (

-

Step 1 (Addition): The amine attacks C3 (or C6), breaking aromaticity and forming a Meisenheimer-like complex.

-

Step 2 (Elimination): Chloride is expelled, restoring aromaticity.

Synthetic Workflow Diagram

Figure 1: Reaction workflow for the mono-amination of 3,6-dichloropyridazine. Note the competitive pathway to the disubstituted byproduct.

Experimental Protocol

Objective: Synthesis of 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine on a 5.0 mmol scale.

Materials

-

3,6-Dichloropyridazine (745 mg, 5.0 mmol)

-

2-(Aminomethyl)pyridine (2-Picolylamine) (540 mg, 5.0 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (1.3 mL, 7.5 mmol)

-

Solvent: n-Butanol (10 mL) or 1,4-Dioxane (10 mL)

Method

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 equiv) in n-Butanol.

-

Addition: Add DIPEA (1.5 equiv) followed by 2-picolylamine (1.0 equiv) dropwise.

-

Critical Step: Do not add excess amine initially. A 1:1 stoichiometry favors the mono-substituted product [1].

-

-

Reaction: Heat the mixture to reflux (approx. 115°C) for 4–6 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, and a new polar spot (

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-5% MeOH in DCM) to yield the title compound as an off-white solid.

Structural Characterization

The identity of the product must be confirmed to ensure the chlorine handle remains intact for subsequent steps.

Expected NMR Data ( )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| NH | 8.10 | Broad t | 1H | Amine proton (couples to |

| Pyr-H6 | 8.52 | d ( | 1H | Pyridine ring (ortho to N) |

| Pdz-H5 | 7.45 | d ( | 1H | Pyridazine ring (ortho to Cl) |

| Pdz-H4 | 7.05 | d ( | 1H | Pyridazine ring (ortho to NH) |

| Pyr-H3,4,5 | 7.20 – 7.80 | Multiplets | 3H | Remaining pyridine protons |

| CH2 | 4.65 | d ( | 2H | Methylene linker |

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion (

): 221.05 -

Isotope Pattern: Distinct 3:1 ratio of peaks at 221 and 223, confirming the presence of a single Chlorine atom.

Downstream Applications: The "Privileged Scaffold"

This molecule is rarely the end product. It serves as a bifunctional core . The 2-picolylamine side chain provides hydrogen bond acceptors/donors for kinase hinge binding, while the 6-chloro group allows for library expansion via Palladium-catalyzed cross-coupling.

Functionalization Logic

Figure 2: Divergent synthesis strategies utilizing the 6-chloro handle.

Case Study: Suzuki Coupling Protocol

To convert the title compound into a biaryl kinase inhibitor:

-

Reagents: Title compound (1 eq), Aryl boronic acid (1.2 eq),

(2.0 eq). -

Catalyst:

(5 mol%). -

Conditions: Dioxane/Water (4:1), 90°C, 2 hours [2].

-

Result: Formation of a 3-amino-6-arylpyridazine, a motif found in inhibitors like Ponesimod (though Ponesimod uses a different specific linker, the core chemistry is analogous).

References

-

Knochel, P., et al. (2012). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn[2]·2MgCl2[2]·2LiCl.[2] Chemical Communications.[2] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21643, 6-chloropyridazin-3-amine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine

Executive Summary & Strategic Context

The synthesis of 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine represents a critical fragment coupling in the development of kinase inhibitors and heterocyclic pharmacophores. The core challenge in this transformation is achieving high mono-selectivity while suppressing the formation of the thermodynamic byproduct, the 3,6-bis(pyridin-2-ylmethylamino)pyridazine.

This Application Note details a robust, scalable protocol for the mono-amination of 3,6-dichloropyridazine. Unlike generic procedures, this guide focuses on the kinetic control required to isolate the asymmetric chloro-amino scaffold, utilizing solvent polarity and stoichiometric precision to drive the reaction trajectory.

Key Reaction Parameters

| Parameter | Specification | Rationale |

| Substrate | 3,6-Dichloropyridazine | Electron-deficient heterocycle; susceptible to |

| Nucleophile | 2-(Aminomethyl)pyridine | Primary amine; high nucleophilicity. |

| Solvent | Ethanol (Abs.) or n-Butanol | Polar protic solvents stabilize the Meisenheimer complex intermediate, lowering activation energy for |

| Base | Triethylamine ( | Scavenges HCl byproduct; prevents protonation of the nucleophile. |

| Temperature | 80°C (Reflux) | Sufficient thermal energy for C-Cl bond cleavage without promoting double substitution. |

Mechanistic Insight & Reaction Design

The reaction proceeds via a classical Addition-Elimination (

Selectivity Control (The "Why")

The first substitution deactivates the ring towards the second attack. The amino group introduced is electron-donating (via resonance), which increases the electron density of the pyridazine ring, making the remaining C-Cl bond less electrophilic. However, at high temperatures or with excess amine, the second substitution will occur. Therefore, stoichiometry (1.05 equiv amine) and reaction monitoring are the critical control points.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical branch point between mono- and bis-substitution.

Detailed Experimental Protocol

Materials & Reagents[1][2][4][5][6][7]

-

3,6-Dichloropyridazine: 1.49 g (10.0 mmol) [MW: 148.98]

-

2-(Aminomethyl)pyridine: 1.14 g (1.08 mL, 10.5 mmol) [MW: 108.14]

-

Triethylamine (

): 2.02 g (2.78 mL, 20.0 mmol) [MW: 101.19] -

Ethanol (Absolute): 20 mL (20 Volumes)

-

Ethyl Acetate / Hexanes: For purification.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.49 g).

-

Solvation: Add Ethanol (20 mL). Stir until the solid is fully dissolved.

-

Base Addition: Add Triethylamine (2.8 mL) in one portion.

-

Note: The solution may warm slightly.

acts as an HCl sponge.

-

-

Nucleophile Addition: Add 2-(aminomethyl)pyridine (1.08 mL) dropwise over 5 minutes.

-

Critical Control: Do not dump the amine. A high local concentration can favor bis-substitution.

-

Phase 2: Reaction & Monitoring[2][3][4]

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) .

-

Time: Stir at reflux for 12–16 hours .

-

In-Process Control (IPC): Monitor by TLC (50% EtOAc in Hexanes) or LC-MS.

-

Target: Disappearance of starting material (

). -

Product: New spot at

. -

Bis-Impurity: Lower

or baseline spot.

-

Phase 3: Workup & Isolation

-

Concentration: Cool the reaction to room temperature. Remove volatiles (EtOH, excess

) under reduced pressure (Rotovap). -

Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove triethylammonium chloride salts.

-

Brine Wash: Wash the organic layer with Saturated Brine (20 mL) .

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate to dryness. -

Purification: The crude solid is often yellow/orange.

-

Option A (Recrystallization): Recrystallize from minimal hot Ethanol or EtOH/Heptane.

-

Option B (Flash Chromatography): Silica gel, gradient elution 20%

60% EtOAc in Hexanes.

-

Process Control & Troubleshooting

The following decision tree assists in handling common deviations during synthesis.

Figure 2: Decision logic for reaction monitoring based on impurity profiling.

Quantitative Data Summary (Expected)

| Property | Value | Notes |

| Theoretical Yield | 2.20 g | Based on 10 mmol scale. |

| Typical Isolated Yield | 75 - 85% | Losses primarily due to purification. |

| Appearance | Off-white to pale yellow solid | Color darkens if traces of amine remain. |

| Melting Point | 120 - 125°C | Distinct from starting material (72°C). |

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy ( NMR, 400 MHz, )

-

Pyridazine Ring: Two doublets are characteristic.

-

7.45 (d,

-

6.95 (d,

-

Note: The upfield shift of one proton confirms amination.

-

7.45 (d,

-

Pyridine Ring: Four aromatic protons (

8.5 - 7.2 ppm).-

8.52 (d, 1H,

-

8.52 (d, 1H,

-

Linker:

-

4.70 (d, 2H,

-

8.10 (t, 1H,

-

4.70 (d, 2H,

Mass Spectrometry

-

Technique: LC-MS (ESI+)

-

Expected m/z: 221.05

. -

Isotope Pattern: Distinct Chlorine pattern (

ratio of 3:1) must be visible. If the pattern is lost, you have likely formed the bis-product (m/z ~293) or hydrolyzed the chloride.

References

-

BenchChem. Synthesis of 3-Amino-6-Substituted Pyridazines. Technical Support Center. Link

-

ChemicalBook. General procedure for the preparation of chloroaminodiazines. (Based on Tetrahedron 2015, 71, 4859).[3] Link

-

Sigma-Aldrich. 3,6-Dichloropyridazine Product Sheet & Safety Data.Link

-

PubChem. 6-chloropyridazin-3-amine Compound Summary. National Library of Medicine. Link

-

Knochel, P. et al. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine. Chemical Communications.[5] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 3. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine solubility in DMSO and methanol

Application Note: Solubility Profiling & Stock Preparation for 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine

Part 1: Executive Summary & Compound Profile[1][2]

6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine is a heteroaromatic secondary amine commonly utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and protein-protein interaction probes.[1][2] Its structure features two distinct nitrogen-rich heterocycles (pyridazine and pyridine) linked by a methylene bridge, creating a molecule with specific solubility characteristics governed by its hydrogen-bonding potential and lipophilicity.[1][2]

This guide provides a standardized protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) for biological assays and Methanol (MeOH) for analytical applications (LC-MS/NMR).[1][2]

Physicochemical Profile

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Formula | C₁₀H₉ClN₄ | Nitrogen-rich heteroaromatic system.[1][2] |

| Molecular Weight | 220.66 g/mol | Low MW facilitates dissolution; favorable kinetics.[1][2] |

| LogP (Predicted) | ~1.5 – 2.0 | Moderately lipophilic; prefers organic solvents over water.[1][2] |

| H-Bond Donors | 1 (Secondary Amine) | Moderate crystal lattice energy; easier to dissolve than primary amines.[1][2] |

| H-Bond Acceptors | 4 (Ring Nitrogens) | Excellent interaction with polar aprotic solvents (DMSO).[1][2] |

Part 2: Solubility Assessment & Solvent Selection

Solubility in DMSO (Dimethyl Sulfoxide)

-

Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding between the secondary amine and the heterocyclic nitrogens.[1] The "pyridin-2-ylmethyl" substituent disrupts the tight crystal packing seen in the parent 6-chloropyridazin-3-amine, significantly enhancing solubility.[1][2]

-

Application: Primary solvent for biochemical assays (IC₅₀ determination), cell-based screening, and long-term storage at -20°C.[1][2]

Solubility in Methanol (MeOH)

-

Status: Recommended for Analytical Standards.

-

Theoretical Limit: >10 mM (>2.2 mg/mL); may require warming.[1][2]

-

Mechanism: Methanol is a polar protic solvent.[1][2] It can donate hydrogen bonds to the pyridine/pyridazine nitrogens.[1] While soluble, the compound may crystallize out at high concentrations upon cooling.[1]

-

Application: LC-MS sample preparation, NMR (in MeOD), and chemical synthesis reactions.[2]

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock in DMSO (Standard)

This is the industry standard concentration for high-throughput screening and serial dilutions.[1][2]

Materials:

-

Solid Compound: 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine[1][2]

-

Vial: Amber glass vial (to protect from light)

Step-by-Step Procedure:

-

Weighing: Accurately weigh 2.21 mg of the solid compound into a 1.5 mL amber microcentrifuge tube or glass vial.

-

Note: If using a larger amount, scale linearly (e.g., 11.03 mg for 5 mL).

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution:

-

Sterilization (Optional but Recommended for Cell Culture): Pass the solution through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind heteroaromatic amines.[1][2]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of LC-MS Standard in Methanol

Materials:

Step-by-Step Procedure:

-

From Solid: Weigh 1.0 mg and add 1.0 mL Methanol. Vortex. If dissolution is slow, warm gently to 37°C.[1]

-

From DMSO Stock: To prepare a 100 µM analytical standard, add 10 µL of the 10 mM DMSO stock to 990 µL of Methanol.[1]

-

Clarification: Centrifuge at 10,000 x g for 3 minutes to pellet any potential insoluble salts or impurities before injection.

Part 4: Visualizations & Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the appropriate solvent based on downstream experimental requirements.

Figure 2: Stock Solution Preparation Workflow

Caption: Step-by-step protocol for preparing a verified 10 mM stock solution.

Part 5: Critical Troubleshooting & Stability

-

Precipitation in Aqueous Media:

-

Issue: When diluting the DMSO stock into aqueous buffer (e.g., PBS), the compound may precipitate if the concentration is too high.[2]

-

Solution: Ensure the final DMSO concentration is kept constant (e.g., 0.5% or 1%). Perform a serial dilution in DMSO first, then transfer to buffer to minimize "crashing out."

-

-

Acidification:

-

Stability:

References

-

Synthesis & Properties of Pyridazin-3-amines

-

General Synthesis of 6-amino-substituted pyridazines

-

Source: ChemicalBook Reaction Data (Reaction of 3,6-dichloropyridazine with amines).[1]

-

- Solubility of Heterocyclic Amines in DMSO: Source: BenchChem Application Notes on Pyridazine Deriv

-

Analogous Compound Data (6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine)

Sources

Application Note: Advanced Purification Strategies for N-Substituted Aminopyridazines

Executive Summary & Chemical Context

N-substituted aminopyridazines are critical scaffolds in medicinal chemistry, frequently serving as bioisosteres for pyridines and pyrimidines in kinase inhibitors and GPCR ligands. However, their purification presents a distinct "triad of challenges" for the synthetic chemist:

-

Amphoteric Polarity: The electron-deficient pyridazine ring combined with a basic exocyclic amine creates a dipole that causes severe tailing on standard silica.

-

Regioisomeric Complexity: Nucleophilic aromatic substitution (

) or Buchwald-Hartwig couplings often yield mixtures of N1/N2-alkylated or C4/C5-substituted isomers with similar -

Lewis Basicity: The ring nitrogens (N1/N2) can coordinate with metal catalysts (Pd, Cu), complicating final polishing.

This guide provides field-proven protocols to overcome these barriers, moving beyond standard "EtOAc/Hexane" methods to chemically intelligent separation strategies.

Strategic Decision Matrix

Before selecting a protocol, assess the crude mixture's profile. The following decision tree integrates scale, solubility, and impurity profiles to dictate the optimal workflow.

Figure 1: Strategic workflow for selecting purification method based on scale and physicochemical properties.

Protocol A: pH-Switch Liquid-Liquid Extraction (Self-Validating)

Principle: N-substituted aminopyridazines typically exhibit a

Reagents

-

Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Acid Phase: 1.0 M HCl (Do not use strong oxidizing acids like

). -

Base Phase: Saturated

or 2.0 M NaOH.

Step-by-Step Methodology

-

Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

-

Acid Extraction (The "Pull"):

-

Add 1.0 M HCl (equal volume to organic). Shake vigorously.

-

Validation Check: Spot both layers on TLC. The product should disappear from the organic layer. If it remains, the pH is not low enough; add more acid.

-

Collect the Aqueous Acidic Layer (contains product). Discard organic layer (contains non-basic impurities).

-

-

Basification (The "Push"):

-

Cool the acidic aqueous layer to 0°C (ice bath) to prevent decomposition during exotherm.

-

Slowly add 2.0 M NaOH until pH > 10 (check with litmus paper). The solution should become cloudy as the free base precipitates.

-

-

Re-Extraction:

-

Extract the cloudy aqueous mixture with DCM (

volumes). -

Combine organic extracts, dry over

, and concentrate.

-

Why this works: This method acts as a chemical filter, removing 90% of non-amine impurities without chromatography.

Protocol B: Amine-Modified Flash Chromatography

Challenge: The basic pyridazine nitrogens interact strongly with acidic silanols (

Mobile Phase Systems

| Polarity | Solvent System | Additive (Critical) | Application |

| Low | EtOAc / Hexane | 1% Triethylamine (TEA) | Lipophilic alkyl-substituted derivatives |

| Medium | DCM / MeOH | 1% | General purpose, polar amines |

| High | DCM / MeOH | 3.5 M | Highly polar, water-soluble analogs |

Experimental Setup

-

Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of the mobile phase containing the additive before loading the sample. This neutralizes active silanol sites.

-

Loading: Dissolve crude in a minimum volume of DCM. If insoluble, use "dry loading" (adsorb onto Celite or amine-functionalized silica).

-

Elution Gradient:

-

Start: 100% DCM (with additive).

-

Ramp: 0% to 10% MeOH (with additive) over 15 CV.

-

Note: Aminopyridazines often elute sharply once the MeOH concentration reaches 4-6%.

-

Advanced Option: Use KP-NH (Amine-functionalized) silica cartridges. These require no mobile phase additives, preventing salt formation in the detector and simplifying solvent evaporation.

Protocol C: Regioselective Crystallization

Context: Synthesis of aminopyridazines often produces regioisomers (e.g., 4-amino vs. 5-amino pyridazinones) which are difficult to separate by flash chromatography due to similar polarity.

Mechanism: Regioisomers often possess distinct crystal packing energies and lipophilicities (

Procedure

-

Solvent Selection:

-

Solvent A (Good): Hot Ethanol or Isopropanol.

-

Solvent B (Bad): Water or Hexane.

-

-

Dissolution: Dissolve the mixture in boiling Solvent A (minimum volume).

-

Nucleation:

-

Differentiation:

-

Allow to cool slowly to room temperature, then 4°C.

-

Observation: The symmetric isomer (often the 4-substituted) tends to crystallize first due to better packing. The asymmetric isomer remains in the mother liquor.

-

-

Filtration: Filter the solid. Analyze purity via

NMR (check doublets for pyridazine ring protons).

Protocol D: Metal Scavenging (Pd Removal)

Critical for Drug Development: N-substituted aminopyridazines are excellent ligands for Palladium (used in Buchwald-Hartwig couplings), often retaining >1000 ppm Pd after chromatography.

Workflow

Figure 2: Palladium scavenging workflow using functionalized silica.

Detailed Steps:

-

Dissolve purified product in THF (10 mL/g).

-

Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) resin (4 equivalents relative to expected Pd content).

-

Stir at 40°C for 4 hours. The resin will turn dark grey/black as it captures Pd.

-

Filter through a 0.45 µm PTFE frit.

-

Concentrate filtrate.

References

-

Flash Chromatography Solvent Systems. University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

-

Lipophilicity and Separation of Pyridazinone Regioisomers. Lipophilicity of aminopyridazinone regioisomers. PubMed. [Link]

-

pKa Prediction and Basicity of Aminopyridines. Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate.[3] [Link]

-

General Recrystallization Protocols. University of York, Chemistry Teaching Labs. Single-solvent recrystallisation. [Link]

- Metal Scavenging in Pharma. SiliCycle Application Notes. Metal Scavenging with SiliaMetS. (General industry standard reference for Pd removal).

Sources

Application Note: Crystallization Solvents & Protocols for 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine

Abstract & Compound Profile

High-purity isolation of 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine is a critical step in the synthesis of kinase inhibitors and Wnt pathway modulators.[1][2] This intermediate features a chloropyridazine core linked to a pyridine ring via a flexible methylene bridge. This structural flexibility often leads to "oiling out" during purification.

This guide provides a validated solvent selection strategy and detailed protocols to transition this compound from a crude reaction mixture to a high-purity crystalline solid suitable for X-ray diffraction or GMP-compliant downstream coupling (e.g., Suzuki-Miyaura).[1][2]

Physicochemical Profile

| Property | Value (Estimated) | Implication for Crystallization |

| Molecular Formula | C₁₀H₉ClN₄ | Moderate molecular weight, good packing potential.[1][2] |

| LogP | ~1.5 – 2.0 | Lipophilic enough for organic solvents; too polar for pure alkanes. |

| pKa (Pyridazine) | ~2.5 (N-2) | Weakly basic; unlikely to form salts with weak acids.[1][2] |

| pKa (Pyridine) | ~5.2 | Primary site for protonation; avoid acidic solvents unless making salts.[1] |

| H-Bond Donors | 1 (Secondary Amine) | Good candidate for alcohol-based solvents.[1][2] |

| H-Bond Acceptors | 4 (Ring Nitrogens) | High solubility in chlorinated solvents (DCM, CHCl₃).[1][2] |

Solvent Selection Strategy

The crystallization of aminopyridazines requires balancing the solubility of the polar heteroaromatic rings with the lipophilicity of the chloro-substituent.

Solvent Screening Logic

-

Good Solvents (Dissolvers): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Ethanol (EtOH), DMSO.

-

Anti-Solvents (Precipitators): Hexanes, Heptane, Diethyl Ether, Water (if free base).

-

Intermediate Solvents (Recrystallizers): Isopropanol (IPA), Toluene, Acetonitrile (MeCN).

Recommended Solvent Systems

| System Type | Solvent Composition | Application |

| Binary A (Standard) | Ethyl Acetate / Heptane | Best for removing non-polar impurities and controlling crystal growth.[1][2] |

| Binary B (Polar) | Ethanol / Water (9:1) | Best for removing inorganic salts (NaCl, KCl) carried over from synthesis. |

| Single (High T) | Toluene | Ideal for obtaining X-ray quality crystals (slow cooling).[1][2] |

| Trituration | Diethyl Ether or MTBE | Used to solidify oily crude products before recrystallization. |

Decision Tree & Workflow

The following diagram outlines the logical flow for selecting the appropriate purification protocol based on the physical state of your crude material.

Figure 1: Decision matrix for processing crude 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol/Water)

Best for: Removal of inorganic salts and highly polar byproducts.

-

Preparation: Place 1.0 g of crude solid in a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Dissolution: Add Absolute Ethanol (5 mL) . Heat to reflux (78 °C) with stirring.

-

Saturation: If the solid does not dissolve completely, add Ethanol in 0.5 mL aliquots until dissolution is achieved.

-

Note: If a fine white powder remains insoluble at reflux, it is likely inorganic salt (NaCl/Et₃N·HCl). Filter the hot solution through a pre-warmed glass frit or Celite pad.

-

-

Nucleation: Remove from heat. Add Deionized Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1-2 drops of hot Ethanol to clear the solution again.

-

Crystallization: Allow the solution to cool slowly to room temperature (RT) over 2 hours. Then, cool to 0–4 °C in an ice bath for 1 hour.

-

Isolation: Filter the crystals via vacuum filtration. Wash the cake with 2 mL of cold Ethanol/Water (1:1).

-

Drying: Dry under high vacuum (0.1 mbar) at 40 °C for 4 hours.

Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane)

Best for: Maximizing yield and handling heat-sensitive batches.[1][2]

-

Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Ethyl Acetate (EtOAc) at room temperature (approx. 3–5 mL).

-

Tip: If the solution is dark/colored, treat with activated charcoal for 15 mins, then filter.

-

-

Anti-Solvent Addition: While stirring rapidly, add Heptane dropwise.

-

Cloud Point: Stop adding Heptane when the solution turns milky/cloudy and the precipitate does not redissolve instantly.

-

Aging: Stir the suspension for 30 minutes at RT. The amorphous precipitate should ripen into a defined crystalline solid.

-

Completion: Add an additional volume of Heptane equal to the EtOAc volume used. Cool to 0 °C.

-

Isolation: Filter and wash with cold Heptane.

Protocol C: Trituration (For Oily Crudes)

Best for: "Oiling out" issues common with flexible linker molecules.[1][2]

-

Solvent: Add Diethyl Ether or MTBE (5–10 mL per gram of oil) to the crude oil.

-

Mechanical Action: Sonicate the mixture for 10 minutes or scratch the side of the flask with a glass rod.

-

Solidification: The oil should harden into a solid.

-

Collection: Filter the solid. This "semi-pure" solid can now be subjected to Protocol A or B for final purification.

Troubleshooting & Optimization

| Issue | Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or solvent is too polar.[1][2] | Re-heat and add a "seed crystal" if available. Switch to Protocol B (EtOAc/Heptane) and add anti-solvent slower.[1] |

| No Precipitation | Solution is not saturated (too dilute).[1] | Evaporate solvent to half volume. Cool to -20 °C (freezer). |

| Gel Formation | Hydrogen bonding network trapping solvent. | Add 1% Methanol to disrupt the network or switch to Toluene (high temp). |

| Colored Impurities | Oxidation products (N-oxides).[1][2] | Perform a filtration through a short pad of silica gel using EtOAc before crystallization. |

References

-

Synthesis of Aminopyridazines

-

Crystallization of Heterocycles

-

Physicochemical Data Sources

Sources

Troubleshooting & Optimization

Improving yield of 3,6-dichloropyridazine monosubstitution reactions

Introduction: The Symmetry Challenge

3,6-Dichloropyridazine (3,6-DCP) is a "privileged scaffold" in medicinal chemistry, serving as the core for various kinase inhibitors and anti-inflammatory agents. Its symmetry is both an asset and a liability. The primary challenge in functionalizing this molecule is breaking symmetry selectively —stopping the reaction at the monosubstituted product (B) without proceeding to the disubstituted byproduct (C) or succumbing to hydrolysis (D).

This guide synthesizes field-proven protocols to maximize the yield of monosubstitution via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Visualizing the Reaction Pathway

Figure 1: The kinetic competition between desired monosubstitution (k1) and parasitic disubstitution (k2).

Module 1: SNAr Optimization (Amination/Etherification)

The most common transformation is the displacement of one chloride by an amine or alkoxide.

Mechanism & Causality

In 3,6-DCP, the two nitrogen atoms withdraw electron density, making the C-Cl bonds highly electrophilic. Upon monosubstitution with an electron-donating group (EDG) like an amine (-NHR) or alkoxide (-OR), the ring becomes electron-rich relative to the starting material. This deactivates the ring toward the second nucleophilic attack.

-

Key Insight: If

, high yields are easy. If the nucleophile is small and highly reactive,

Troubleshooting Guide: SNAr

Q1: I am consistently getting 15-20% disubstituted product. How do I stop at mono? A: This is a stoichiometry and concentration issue.

-

Stoichiometry: Never exceed 1.1 equivalents of nucleophile. If the nucleophile is cheap (e.g., morpholine), use inverse addition : drop the nucleophile slowly into a solution of 3,6-DCP. This ensures the electrophile is always in excess locally.

-

Proton Scavenging: If using a neutral amine, the reaction generates HCl. Do not use excess nucleophile as the base. Instead, use a non-nucleophilic base like DIPEA (Hünig's base) or inorganic bases (

) to soak up the acid without competing for the electrophile [1].

Q2: My reaction has stalled at 60% conversion, but heating higher causes impurities. A: You are likely facing "product inhibition." The monosubstituted product is less reactive.

-

Solvent Switch: Switch from protic solvents (EtOH) to polar aprotic solvents (DMF, DMSO, or NMP). Aprotic solvents solvate the cation but leave the nucleophilic anion "naked" and more reactive, lowering the activation energy for the difficult steps [2].

-

Catalysis: Add a catalytic amount of NaI (10 mol%). This generates a transient 3-iodo-6-chloropyridazine intermediate, which is more reactive toward SNAr than the chloride.

Q3: I see a new peak at M-18 or M+16 in LCMS. What is it? A: This is likely hydrolysis, forming 6-chloropyridazin-3(2H)-one (the tautomer of the hydroxypyridazine).

-

Cause: Wet hygroscopic solvents (DMF/DMSO absorb water rapidly) or un-dried inorganic bases.

-

Fix: Use anhydrous solvents.[1] If using aqueous ammonia, lower the temperature to <80°C and extend reaction time, rather than heating to 120°C where hydrolysis competes effectively [3].

Standard Protocol: Mono-Amination

-

Dissolve: 3,6-DCP (1.0 eq) in anhydrous THF or Dioxane (0.2 M).

-

Base: Add DIPEA (1.2 eq).

-

Addition: Add Amine (1.0 eq) dropwise at 0°C or RT.

-

Heat: Warm to 60-80°C. Monitor by HPLC/TLC.

-

Workup: Evaporate solvent. Partition between EtOAc and Water. The bis-product is usually less soluble; the mono-product may require acid-base extraction if it contains basic nitrogens.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki)

Suzuki coupling on 3,6-DCP is trickier than SNAr because the oxidative addition of Pd(0) into the C-Cl bond does not significantly deactivate the second C-Cl bond electronically until the cross-coupling cycle is complete.

Troubleshooting Guide: Suzuki-Miyaura

Q1: I am seeing significant deboronation (starting material remaining, boronic acid gone). A: Pyridazines are electron-deficient and can coordinate to Pd, slowing down the cycle. Slow cycles allow protodeboronation of the boronic acid.

-

Solution: Use Boronic Esters (Pinacol esters) instead of acids; they are more stable.[1]

-

Base Choice: Switch from

to

Q2: How do I control site selectivity if I want to couple at C3 vs C6? A: For 3,6-DCP, C3 and C6 are identical (symmetric). You cannot distinguish them until the first substitution occurs. If you need to couple two different aryl groups:

-

Perform the first coupling with 0.9 eq of Boronic Acid A.

-

Isolate the mono-coupled product.

-

Perform the second coupling with Boronic Acid B. Note: Do not attempt "one-pot" sequential addition for 3,6-DCP unless you have highly specialized flow chemistry setups.

Q3: Which catalyst system favors monosubstitution? A:

-

Standard:

is often too slow. -

Recommended:

or -

Data Insight: Research indicates that bulky, electron-rich phosphine ligands facilitate the oxidative addition into the electron-deficient pyridazine ring [5].

Module 3: Quantitative Optimization Matrix

Use this table to select conditions based on your nucleophile type.

| Nucleophile Type | Reagent (Eq) | Solvent | Temp (°C) | Additive | Expected Yield (Mono) |

| Aliphatic Amine | Amine (1.0), DIPEA (1.2) | THF or EtOH | 60-80 | None | 85-95% |

| Aniline | Aniline (1.1), NaH (1.2) | DMF/THF | 0 -> RT | None | 70-85% |

| Alkoxide (-OR) | NaOR (1.0) | ROH/THF | 0 -> RT | None | 80-90% |

| Aryl Boronic Acid | Ar-B(OH)2 (1.0) | Dioxane/H2O | 90 | Pd(dppf)Cl2 | 65-75% |

| Thiol (-SR) | HSR (1.0), K2CO3 | Acetone | RT | None | >90% |

Module 4: Workflow Logic & Decision Tree

Follow this logic flow to determine the root cause of low yields.

Figure 2: Troubleshooting logic for yield optimization.

References

-

BenchChem Technical Support. (2025).[1] Synthesis of 3-Amino-6-Substituted Pyridazines: Protocols and Yield Data. Retrieved from

-

Chemical Communications. (2013). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using organozinc reagents. Royal Society of Chemistry. Retrieved from

-

GuideChem. (2023). 3,6-Dichloropyridazine Applications and Hydrolysis Side Reactions. Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalyst Selection. Retrieved from

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 3,6-dichloropyridazine and all reagents before use.

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Pyridazine Cross-Coupling

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering challenges with pyridazine-containing substrates. Pyridazines, while valuable building blocks, present a unique set of obstacles due to the propensity of their nitrogen atoms to interact with and deactivate palladium catalysts. This document provides in-depth, experience-driven troubleshooting strategies and detailed protocols to help you navigate these complexities and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a 3-chloropyridazine substrate has completely stalled at 30% conversion. What is the most likely cause?

A stalled reaction, especially with a nitrogen-containing heterocycle like pyridazine, strongly suggests catalyst deactivation. The primary culprits are often the pyridazine substrate or product itself acting as a poison, or the aggregation of the active Pd(0) catalyst into inactive palladium black.[1][2] The lone pair of electrons on a pyridazine nitrogen can coordinate strongly to the palladium center, blocking active sites required for the catalytic cycle to proceed.[3][4]

Q2: What makes pyridazines more challenging for cross-coupling than a simple aryl halide like bromobenzene?

The key difference lies in the two adjacent, Lewis-basic nitrogen atoms in the pyridazine ring. This feature, which makes pyridazines valuable in medicinal chemistry, is also their primary liability in catalysis. These nitrogen atoms can act as strong ligands for the palladium catalyst. This coordination can lead to the formation of stable, catalytically inactive or less active palladium complexes, effectively removing the catalyst from the reaction cycle.[3][5] This phenomenon is a well-documented issue for many N-heterocycles and is often referred to as the "2-pyridyl problem" in the context of pyridines.[2]

Q3: I see a black precipitate forming in my reaction flask, and the reaction has stopped. What is this, and can I fix it?

The formation of a black precipitate is a classic visual indicator of catalyst deactivation through aggregation.[1][6] This precipitate is commonly known as "palladium black," which consists of inactive, bulk Pd(0) clusters.[3] It forms when the active, ligand-stabilized Pd(0) species are not sufficiently protected and begin to coalesce. This is often triggered by high temperatures, incorrect ligand-to-palladium ratios, or the presence of impurities.[1] Once formed, palladium black is generally not catalytically active for the cross-coupling reaction, and simply adding more of the same catalyst precursor is unlikely to restart the reaction effectively. The solution lies in preventing its formation in the first place.

In-Depth Troubleshooting Guide

Problem: Low or No Product Yield with Pyridazine Substrates

This is the most common issue and usually points to one of three root causes: endogenous poisoning by the heterocycle, exogenous poisoning from impurities, or suboptimal reaction conditions leading to catalyst decomposition.

The pyridazine itself is inhibiting your catalyst. The nitrogen lone pairs outcompete the desired ligands for coordination sites on the palladium.

Solutions & Scientific Rationale

-

Ligand Selection is Critical: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is the most powerful tool to combat endogenous poisoning.

-

Rationale: Bulky, electron-rich ligands are essential. The steric bulk physically shields the palladium center, making it more difficult for the pyridazine nitrogen to coordinate.[3] The strong electron-donating ability of these ligands stabilizes the Pd(0) state and can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), helping the desired reaction outpace the deactivation pathway.[6]

-

Recommendation: Screen a panel of Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky NHC ligands (e.g., IPr, SIMes).[3][6] These have a proven track record with challenging heterocyclic substrates.

-

-

Optimize the Ligand-to-Palladium Ratio:

-

Rationale: An insufficient ligand-to-palladium ratio (typically < 2:1 for bidentate and some monodentate ligands) can leave the palladium center coordinatively unsaturated and vulnerable to binding by the pyridazine.

-

Recommendation: Start with a Ligand:Pd ratio of 2.2:1 or even 4.4:1. This ensures a sufficient excess of the stabilizing ligand is present in solution.

-

-

Choice of Palladium Precursor:

-

Rationale: Using a well-defined Pd(II) pre-catalyst that is easily reduced in situ can provide a more controlled entry into the catalytic cycle. Some Pd(0) sources like Pd₂(dba)₃ can be sensitive. PEPPSI-type pre-catalysts are often robust.[7]

-

Recommendation: Consider using pre-catalysts like (SPhos)Pd G4 or other palladacycles which are designed for stability and controlled release of the active Pd(0) species.

-

Impurities in your reagents or solvents are killing the catalyst before it has a chance to work.

Solutions & Scientific Rationale

-

Identify the Source: Common poisons include sulfur compounds (from starting materials), excess halides, water, and oxygen.[4][6][8] Sulfur is a particularly potent and often irreversible poison for palladium.[9][10]

-

Rationale: These impurities bind strongly to the palladium active sites, often more strongly than the intended reactants, leading to rapid and irreversible deactivation.[6][11]

-

Recommendation: Review the purity of all reagents. If sulfur contamination is suspected from a synthetic step, re-purify the starting material. Ensure all solvents are anhydrous and properly degassed to remove oxygen, which can oxidize and deactivate phosphine ligands and the Pd(0) catalyst.[12]

-

-

Implement Rigorous Degassing:

-

Rationale: Oxygen can oxidize both the active Pd(0) catalyst to inactive Pd(II) oxides and, more commonly, the phosphine ligands to phosphine oxides, which have poor coordinating ability.

-

Recommendation: Use a robust degassing method. The "freeze-pump-thaw" technique (3 cycles) is superior to simply bubbling nitrogen or argon through the solvent for an extended period.[12]

-

The chosen temperature, base, or solvent system is promoting catalyst decomposition rather than productive coupling.

Solutions & Scientific Rationale

-

Re-evaluate the Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle.[13][14]

-

Rationale: The base must be strong enough to facilitate the formation of the boronate complex but not so harsh that it causes degradation of the substrate or catalyst. Solubility is also key; an insoluble base can lead to poor reproducibility and slow transmetalation.[2]

-

Recommendation: Screen a range of bases. K₃PO₄ is often a good choice for challenging couplings due to its moderate basicity and good solubility in mixed aqueous/organic systems.[3][7] Cs₂CO₃ is stronger and also effective. Avoid very strong bases like hydroxides unless specifically called for.

-

-

Solvent Choice Matters: The solvent affects solubility, catalyst stability, and reaction rates.[15][16]

-

Rationale: Polar aprotic solvents like dioxane, DME, or toluene are common.[15][17] Some solvents, like DMF or NMP at high temperatures, can actually be reduced by palladium complexes, leading to side reactions.[18]

-

Recommendation: 1,4-Dioxane or Toluene, often with a small amount of water (if using a boronic acid and an inorganic base), are excellent starting points.[17] The water helps to solubilize the base and facilitate the formation of the active boronate species.

-

Data Presentation & Visualization

Table 1: Comparison of Ligand Types for Pyridazine Coupling

| Ligand Type | Examples | Key Characteristics & Rationale | Suitability for Pyridazines |

| Monodentate Phosphines | P(t-Bu)₃, P(o-tol)₃ | Simple, but steric bulk is crucial to shield the metal center. Less pre-organization compared to bidentate ligands. | Moderate: Can be effective but may require higher loadings or careful optimization. |

| Bidentate Phosphines | dppf, Xantphos | Chelating effect provides higher thermal stability, reducing aggregation. The "bite angle" can influence reductive elimination. | Moderate to High: dppf is a workhorse, but its rigidity may not be optimal. Xantphos offers more flexibility. |

| Biaryl (Buchwald) Phosphines | XPhos, SPhos, RuPhos | Highly bulky and strongly electron-donating. Specifically designed to promote oxidative addition and reductive elimination with challenging substrates. Excellent at preventing N-coordination.[3] | Very High: Often the ligands of choice for difficult heteroaromatic couplings. The go-to class for initial screening. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable complexes with palladium. Often highly active and resistant to high temperatures.[6] | Very High: An excellent alternative to phosphines, particularly when phosphine ligand degradation is suspected. |

Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Pyridazine Poisoning

This diagram illustrates the desired catalytic pathway and the off-cycle inhibitory pathway caused by pyridazine coordination.

Caption: Fig 2. A logical workflow for troubleshooting.

Experimental Protocols

Protocol 1: Systematic Screening of Conditions for a Challenging Pyridazine Coupling

This protocol uses a 24-well plate format for efficient screening of ligands, bases, and solvents.

Objective: To identify an optimal combination of ligand, base, and solvent for the coupling of a pyridazine halide with a boronic acid.

Materials:

-

(Het)aryl Halide (e.g., 3-chloro-6-phenylpyridazine)

-

(Het)aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Screening Ligands (e.g., XPhos, SPhos, P(t-Bu)₃, dppf)

-

Screening Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Screening Solvents (e.g., Toluene, Dioxane, THF)

-

24-well reaction block with stir bars

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation (Inert Atmosphere): Perform all additions in a glovebox or using Schlenk techniques.

-

Aliquot Substrates: To each of the 24 vials, add the pyridazine halide (e.g., 0.1 mmol, 1.0 equiv.) and the boronic acid (e.g., 0.12 mmol, 1.2 equiv.).

-

Aliquot Base: Add the designated solid base to each vial (e.g., 0.2 mmol, 2.0 equiv.).

-

Prepare Catalyst/Ligand Stock Solutions: In separate vials, prepare stock solutions of the palladium pre-catalyst (e.g., 2 mol %) and each ligand (e.g., 4 mol %) in the designated solvent. [1]5. Catalyst/Ligand Addition: Add the appropriate catalyst and ligand solutions to each reaction vial via syringe.

-

Solvent Addition: Add the designated solvent to each vial to achieve the desired concentration (e.g., 0.2 M).

-

Sealing and Reaction: Securely seal the reaction block. Place it on a pre-heated stirrer hotplate set to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours. [17][19]8. Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product. This will reveal the optimal conditions. [1]

Protocol 2: Diagnostic Test for Exogenous Catalyst Poisoning

Objective: To determine if impurities in a batch of starting material or solvent are responsible for catalyst poisoning.

Procedure:

-

Establish a Baseline: Run the reaction using your standard procedure but with highly purified, trusted reagents and freshly distilled, degassed solvent. This is your "positive control." Monitor the reaction to completion or for a set time (e.g., 4 hours) and determine the yield.

-

The Test Reaction: Set up an identical reaction, but substitute one component with the batch you suspect is contaminated (e.g., the questionable pyridazine starting material).

-

Comparison: Run the test reaction under the exact same conditions as the baseline.

-

Analysis: If the baseline reaction proceeds smoothly but the test reaction stalls or shows significantly lower conversion, it is highly probable that the substituted reagent contains catalyst poisons. [6]

Protocol 3: Analytical Characterization of a Poisoned Catalyst

For research groups with access to surface science and elemental analysis instrumentation, these techniques can definitively identify poisons.

-

X-ray Photoelectron Spectroscopy (XPS): Can analyze the elemental composition and chemical state of the catalyst surface. It is highly effective for detecting the presence of poisons like sulfur or halides and can reveal changes in the palladium oxidation state. [11][20]2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An ultra-sensitive technique for detecting trace metal impurities that may be acting as poisons. [20][21]A sample of the poisoned catalyst can be digested and analyzed to quantify contaminants like lead, mercury, or arsenic. [21]

References

-

Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

-

Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

-

Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Retrieved from [Link]

-

StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

-

Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

-

Amatore, C., et al. (2007). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 13(22), 6110-6122. Retrieved from [Link]

-

Bettini, S., et al. (2019). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. Molecules, 24(21), 3841. Retrieved from [Link]

-

Smith, R. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

-

Kumar, P., et al. (2021). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances, 11(52), 32986-32994. Retrieved from [Link]

-

Valente, A. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2998. Retrieved from [Link]

-

Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]

-

Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 515(7527), 389-393. Retrieved from [Link]

-

Pintori, C., et al. (2018). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11487-11501. Retrieved from [Link]

-

Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1981. Retrieved from [Link]

-

Albéniz, A. C., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5512-5520. Retrieved from [Link]

-

Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

-

Escudero-Adán, E. C., et al. (2014). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 20(44), 14543-14552. Retrieved from [Link]

-

Szymańska, I., et al. (2014). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Catalysts, 4(4), 459-470. Retrieved from [Link]

-

Perosa, A., et al. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 11(16), 2777-2785. Retrieved from [Link]

-

Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. Retrieved from [Link]

-

Zhang, Y., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(7), 1047-1052. Retrieved from [Link]

-

The Chemist's Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Synlett. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

-

RSC Advances. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium catalyzed ligand-free Suzuki cross-coupling reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 20. benchchem.com [benchchem.com]

- 21. Catalyst Poisoning Testing [intertek.com]

Technical Support Center: Acid Stability of 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine

[1][2][3][4][5]

Status: Active Compound ID: 6-Cl-PyP-Amine Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4][5]

Executive Summary: Acidic Stability at a Glance

6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine exhibits a conditional stability profile in acidic media.[1][2][3][4][5] While the compound is stable in mild acidic buffers (pH 4–6) and dilute mineral acids at ambient temperatures, it is susceptible to hydrolytic degradation under forcing conditions (pH < 1, elevated temperature > 40°C).[5]

The primary degradation vector is the acid-catalyzed nucleophilic displacement of the C6-chlorine atom by water, yielding the corresponding pyridazinone derivative.[3][5]

Part 1: Diagnostic & Troubleshooting Guide

Interactive Diagnostic Flowchart

Use this logic tree to identify the root cause of instability or impurity formation in your workflow.

Figure 1: Diagnostic decision tree for identifying degradation or solubility issues.

Troubleshooting Q&A (FAQs)

Q1: I observe a new peak in LC-MS with a mass of [M+H-18] after stirring in 1M HCl. What happened? A: You have likely hydrolyzed the chlorine substituent.[5][6]

-

Mechanism: In strong acid, the pyridazine ring is diprotonated, making the C6 position highly electrophilic.[5] Water acts as a nucleophile, displacing the chloride (Cl, mass ~35) with a hydroxyl group (OH, mass ~17), resulting in a net mass loss of ~18 Da.[5]

-

Solution: Reduce acid concentration to <0.5 M or switch to a non-nucleophilic acid (e.g., TFA) and maintain temperature < 25°C.[4][5]

Q2: The compound precipitated when I lowered the pH to 1. Is it degraded? A: Likely not. This is often a solubility issue, not degradation.[5]

-

Explanation: While protonation generally increases solubility, high concentrations of chloride ions (common in HCl workups) can cause the "common ion effect," precipitating the hydrochloride salt of your amine.[5]

-

Verification: Dilute a sample in water/methanol.[4][5] If it redissolves and the LC purity is unchanged, it is simply the salt form.[5]

Q3: My solution turned dark brown after overnight storage in acidic buffer. A: This indicates oxidative degradation, likely photo-catalyzed.[3][4][5]

Part 2: Mechanistic Insight & Stability Matrix[1][3][5]

The Degradation Pathway

Understanding why the compound degrades allows you to predict stability in new conditions.[5]

Figure 2: Acid-catalyzed hydrolysis mechanism of the chloropyridazine moiety.[1][2][3][4][5]

Stability Matrix: Condition vs. Risk

| Condition | Timeframe | Risk Level | Predicted Outcome |

| 0.1% TFA / Water (RT) | < 24 Hours | 🟢 Low | Stable.[1][2][3][4][5] Suitable for LC-MS analysis.[1][2][3][4][5] |

| 1M HCl (RT) | < 4 Hours | 🟡 Moderate | < 5% Hydrolysis.[4][5] Process quickly. |

| 1M HCl (50°C) | > 1 Hour | 🔴 Critical | Significant hydrolysis to pyridazinone.[4][5] |

| Acetic Acid (Neat) | > 24 Hours | 🟢 Low | Generally stable; solvent is non-nucleophilic.[4][5] |

Part 3: Validated Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate the compound's stability in your specific acidic buffer before starting a large-scale experiment.[1][2][3][4][5]

Materials:

-

Test Acid (e.g., 1M HCl, 5% Formic Acid)[5]

-

Internal Standard (e.g., Caffeine - acid stable)[1][2][3][4][5]

Procedure:

-

Preparation: Dilute Compound Stock into the Test Acid to a final concentration of 100 µM.

-

Control: Prepare a parallel sample in neutral Phosphate Buffer (pH 7.4).

-

Incubation: Incubate both samples at the intended experimental temperature (e.g., 25°C or 37°C).

-

Sampling: Aliquot 50 µL at T=0, T=1h, T=4h, and T=24h.

-

Quenching: Immediately neutralize aliquots with an equal volume of 1M Ammonium Bicarbonate or dilute 1:10 in Acetonitrile to stop reactivity.

-

Analysis: Analyze via HPLC/UPLC.

-

Pass Criteria: Area under the curve (AUC) of the parent peak remains >98% of the T=0 value.[5]

-

Protocol B: Safe Acidic Workup

Recommended procedure for removing Boc-groups or quenching reactions involving this scaffold.[1][2][3][4][5]

-

Solvent Choice: Use Dichloromethane (DCM) or 1,4-Dioxane rather than water/alcohol to minimize nucleophilic attack.[1][4][5]

-

Acid Choice: Use 4M HCl in Dioxane or TFA (Trifluoroacetic acid) .[4][5] Avoid aqueous HCl if heating is required.[4][5]

-

Temperature: Maintain reaction at 0°C to 10°C . Do not reflux.[4][5]

-

Quenching: Pour the reaction mixture into a chilled, saturated NaHCO3 solution. Do not concentrate the acidic solution to dryness with heat, as the high concentration of acid during evaporation accelerates degradation.[5]

References

-

BenchChem . (2025).[4][5][6][7] Stability issues of 6-Chloro-3-methoxypyridazin-4-amine under acidic conditions. Retrieved from [1][4][5]

-

PubChem . (2025).[4][5] Compound Summary: 6-Chloropyridazin-3-amine.[1][2][3][4][5][8][9][10] National Library of Medicine.[5] Retrieved from [1][2][4][5]

-

ChemicalBook . (2025).[4][5][9] 6-Chloropyridazin-3-amine Chemical Properties and Synthesis. Retrieved from [1][2][4][5]

-

ResearchGate . (2018).[4][5] Degradation of sulfachloropyridazine in aqueous media. Retrieved from

-

Sigma-Aldrich . (2025).[1][2][3][4][5] Product Specification: 6-Chloro-N-phenylpyridazin-3-amine. Retrieved from [1][3][4][5]

Sources

- 1. (6-CHLORO-PYRIDAZIN-3-YL)-DIMETHYL-AMINE CAS#: 7145-60-0 [m.chemicalbook.com]

- 2. watson-int.com [watson-int.com]

- 3. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]

- 4. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 6-chloro-N,N-dimethylpyridazin-3-amine | CAS 7145-60-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]

- 10. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Pyridazinyl-Amines

For researchers and drug development professionals, the unambiguous structural characterization of novel chemical entities is paramount. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in recently approved drugs and numerous development candidates.[1] Mass spectrometry (MS) is an indispensable tool for the analysis of these compounds, providing not only molecular weight information but also rich structural detail through the analysis of fragmentation patterns.[2][3][4]

This guide provides an in-depth comparison of the fragmentation behavior of pyridazinyl-amines under different ionization conditions. We will explore the core fragmentation pathways, compare them to isomeric systems, and provide field-proven experimental protocols to aid in the reliable identification of this important class of molecules.

Core Principles of Pyridazine Fragmentation

The fragmentation of pyridazinyl-amines is dictated by the inherent properties of the pyridazine ring and the influence of the amine substituent. The two adjacent nitrogen atoms create a unique electronic structure that predisposes the ring to specific cleavage patterns.

A hallmark fragmentation mechanism for many six-membered nitrogen heterocycles, including pyridazines, is the retro-Diels-Alder (rDA) reaction .[5][6][7] This process involves the cleavage of the ring to yield a conjugated diene and a dienophile. In the case of the pyridazine core, this often results in the expulsion of a stable dinitrogen molecule (N₂), a highly characteristic fragmentation pathway.

Part 1: Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[8] While less common in modern LC-MS workflows for drug discovery, it is fundamental for understanding the intrinsic fragmentation tendencies of the pyridazinyl core.

Under EI conditions, the molecular ion (M⁺˙) of pyridazine itself and its simple derivatives is typically prominent.[9][10] The primary fragmentation pathway involves the loss of N₂, followed by the elimination of acetylene (C₂H₂) or hydrogen cyanide (HCN).[10] For pyridazinyl-amines, the fragmentation is a competition between cleavages initiated by the heterocyclic ring and those directed by the amine substituent.

Key EI Fragmentation Pathways:

-

Loss of N₂: A characteristic rDA reaction of the pyridazine ring.

-

Loss of HCN: Involves cleavage of C-N bonds within the ring.

-

α-Cleavage: Fragmentation of the bond adjacent to the amine nitrogen, particularly in aliphatic amines, is a dominant process.[11][12]

Experimental Protocol: Typical EI-MS Analysis